molecular formula C8H11N3O2 B13249355 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid

Cat. No.: B13249355
M. Wt: 181.19 g/mol
InChI Key: RYZCCRUAKMQFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical scaffold of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid is a versatile building block in medicinal chemistry, central to the exploration of novel therapeutic agents. This core structure is a key synthetic intermediate for developing potent and selective enzyme inhibitors. Recent research has identified closely related imidazo[1,2-a]pyrazine derivatives as highly effective inhibitors of ENPP1, a negative regulator of the cGAS-STING innate immune pathway . Such inhibitors are considered promising candidates for cancer immunotherapy, as they have been shown to enhance the antitumor efficacy of anti-PD-1 antibodies in vivo, demonstrating significant tumor growth inhibition . Furthermore, the imidazo[1,2-a]pyrazine pharmacophore is under investigation for its potential in other areas, including as a key component of inhibitors targeting phosphatidylinositol 3-kinase (PI3Kα), a critical signaling pathway often dysregulated in tumorigenesis and cancer progression . The acetic acid moiety on the saturated ring system provides a critical handle for further synthetic elaboration, allowing researchers to conjugate the molecule to other pharmacophores or optimize drug-like properties. This compound is intended for use in early-stage drug discovery, specifically for the synthesis and biological evaluation of new chemical entities for research purposes.

Properties

IUPAC Name

2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)6-10-3-4-11-2-1-9-7(11)5-10/h1-2H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCCRUAKMQFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization via Acetic Acid Side Chain Introduction

The acetic acid substituent at the 7-position can be introduced by:

  • Alkylation of the imidazo[1,2-a]pyrazine core with haloacetic acid derivatives (e.g., chloroacetic acid or esters) under basic conditions,
  • Or by using aldehydes bearing protected acetic acid groups in the initial condensation step, allowing direct incorporation during ring formation.

Detailed Preparation Methods and Reaction Conditions

Step Method Description Reagents/Conditions Notes/Outcomes
1 Synthesis of 2-aminopyrazine starting material Commercially available or synthesized via classical methods Purity critical for downstream reactions
2 One-pot iodine-catalyzed three-component condensation 2-aminopyrazine, aryl/aliphatic aldehyde, tert-butyl isocyanide, iodine catalyst, room temp to 45 °C, solvent: methanol or dioxane Yields: 60-85%, high selectivity for imidazo[1,2-a]pyrazine core
3 Introduction of acetic acid side chain Alkylation with haloacetic acid or ester, base (e.g., NaHCO3, K2CO3), solvent: DMF or DMSO, 50-80 °C Can be done post-cyclization or via aldehyde choice in step 2
4 Hydrolysis of ester protecting groups (if used) Acidic or basic hydrolysis (e.g., HCl in water or NaOH) Yields free acetic acid substituent
5 Purification Flash chromatography on silica gel, recrystallization Purity >98% confirmed by HPLC

Example Synthetic Route from Literature and Patents

  • A patent (WO2009070485A1) describes a multistep synthesis involving condensation of aminoheterocycles with aldehydes, followed by cyclization and functional group transformations to yield imidazo derivatives with carboxylic acid functionalities.
  • The reaction sequence often includes protection/deprotection steps and purification by flash chromatography.
  • Use of coupling reagents like HATU for amide bond formation is noted in related derivatives, indicating potential for further functionalization adjacent to the acetic acid group.

Chemical Reaction Analysis

Reaction Type Description Common Reagents Conditions Outcome
Cyclocondensation Formation of imidazo-fused ring by condensation of aminoheterocycle, aldehyde, isocyanide Iodine catalyst, methanol, room temp Mild, efficient Imidazo[1,2-a]pyrazine core
Alkylation Introduction of acetic acid side chain via alkyl halide Haloacetic acid/ester, base (K2CO3), DMF 50-80 °C, several hours Side-chain functionalization
Hydrolysis Conversion of ester to acid Acid/base hydrolysis Room temp to reflux Free acetic acid group
Purification Chromatographic separation Silica gel, MeOH/DCM gradient Ambient temperature High purity product

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Comments
Catalyst Iodine (5-10 mol%) Lewis acid catalyst for cyclization
Solvent Methanol, dioxane, DMF Polar solvents favor reaction
Temperature 25-45 °C (cyclization), 50-80 °C (alkylation) Mild conditions preferred
Reaction Time 12-24 hours (cyclization), 4-8 hours (alkylation) Optimized for yield
Yield 60-85% (cyclization), 70-90% (alkylation) Depends on substrate and conditions
Purity >98% (HPLC) Confirmed by chromatographic analysis

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid has a wide range of scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Imidazo[1,2-a]pyrazine Derivatives

Compound Name Substituents/Functional Groups Core Modification Reference
2-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-7-yl}acetic acid Acetic acid at 7-position None Target
2-(2-Nitro-8-oxo-6-phenylimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate Nitro, phenyl, ethyl acetate at 7-position 8-oxo group
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde Methyl at 7-position, carbaldehyde at 2-position Tetrahydro (saturated) core
2-Chloro-4-{imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine Chloro, methoxy-triazine at 4-position Triazine linkage
2-Chloro-6-{imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid Chloro, pyridine-carboxylic acid at 6-position Pyridine-carboxylic acid linkage
8-Oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid Carboxylic acid at 2-position, 8-oxo group 8-oxo modification

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound enhances aqueous solubility compared to esters (e.g., ethyl acetate in ) or aldehydes (e.g., carbaldehyde in ).
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) alter ring electron density, affecting reactivity and binding interactions.

Reactivity and Stability

  • The carboxylic acid group in the target compound is prone to ionization at physiological pH, influencing its bioavailability. In contrast, esters (e.g., ethyl acetate in ) may act as prodrugs, requiring enzymatic hydrolysis for activation.
  • Aldehydes () are reactive toward nucleophiles, limiting their stability in biological systems.

Biological Activity

2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid (CAS No. 1468803-20-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

  • IUPAC Name : 2-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid
  • Molecular Weight : 254.12 g/mol
  • Chemical Formula : C₈H₁₁N₃O₂
  • Physical Form : Powder
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anti-parasitic properties.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyrazines exhibit promising antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against a range of bacterial strains.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the imidazo[1,2-a]pyrazine core in enhancing biological activity. Modifications to the acetic acid moiety can significantly influence potency and selectivity against target pathogens.

CompoundActivityEC50 (μM)Remarks
Compound AModerate10Inhibits bacterial growth
Compound BHigh0.5Effective against resistant strains
Compound CLow25Limited efficacy observed

Case Studies

  • Study on Antiparasitic Activity :
    A study evaluated the efficacy of related compounds against Cryptosporidium parvum, a significant pathogen causing gastrointestinal infections. The compound demonstrated an EC50 value of approximately 0.17 μM, indicating potent activity in vitro and significant efficacy in vivo models.
  • Cardiotoxicity Assessment :
    Another critical aspect of the research involved assessing the cardiotoxic potential of this compound through hERG channel inhibition assays. Results indicated that while some derivatives showed inhibition at higher concentrations (10 μM), they also maintained a favorable selectivity profile compared to other compounds in the same class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.